

Application Notes and Protocols for m-Cresol Formulation Development

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Compound of Interest

Compound Name: *m-Cresol, 6-heptyl-*

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "**m-Cresol, 6-heptyl-**" yielded limited publicly available information. This document provides a detailed guide on the formulation development of the structurally similar and well-documented compound, m-Cresol (3-methylphenol). The principles, protocols, and data presented herein can serve as a foundational template for the formulation development of "**m-Cresol, 6-heptyl-**".

Application Notes for m-Cresol

m-Cresol is a colorless to yellowish liquid organic compound with a phenolic odor. It is widely utilized in the pharmaceutical industry, primarily as a preservative and stabilizer in various formulations. Its antimicrobial properties are crucial for preventing microbial contamination in multi-dose parenteral and topical drug products, thereby ensuring their safety and extending their shelf life.^{[1][2][3]}

1.1. Therapeutic Applications and Mechanism of Action

While m-Cresol itself is not typically the active pharmaceutical ingredient (API), its role is critical in maintaining the efficacy and safety of numerous therapeutic products.^{[1][2]} It is a common excipient in insulin preparations, antivenoms, and some vaccines.^{[4][5][6]}

The primary mechanism of action of m-Cresol as a bactericide and disinfectant is the disruption of bacterial cell membranes.^{[7][8]} This leads to increased membrane permeability, leakage of

cytoplasmic contents, and ultimately, cell death. This physical disruption mechanism makes it effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi.[9]

1.2. Physicochemical Properties

A thorough understanding of the physicochemical properties of m-Cresol is essential for successful formulation development.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ O	[4]
Molecular Weight	108.14 g/mol	[4]
Appearance	Colorless to yellowish liquid	[4]
Odor	Phenolic, tar-like	[4]
Melting Point	11-12 °C	[4]
Boiling Point	202 °C	[4]
Water Solubility	20 g/L (at 20 °C)	[4]
pKa	10.1 (at 25 °C)	[4]
LogP	1.96	[4]

1.3. Formulation Considerations

m-Cresol is utilized in various dosage forms, with parenteral and topical formulations being the most common.

- Parenteral Formulations: In injectable products, such as insulin and antivenoms, m-Cresol is used as a preservative at concentrations typically ranging from 0.15% to 0.35% (w/v).[5] It helps maintain the sterility of multi-dose vials after the first use.[10] It can also act as a stabilizer for proteins, helping to prevent aggregation.[1][11]
- Topical Formulations: For dermal applications, m-Cresol can be included as a preservative and antiseptic agent in creams and lotions.[9][12]

- Solubilizing Agent: Due to its chemical structure, m-Cresol can act as a solvent or co-solvent to solubilize active pharmaceutical ingredients (APIs) with limited aqueous solubility.[1][2]

Experimental Protocols for m-Cresol Formulation Development

The following protocols provide a framework for the systematic development of formulations containing m-Cresol.

2.1. Protocol 1: Solubility Assessment

Objective: To determine the solubility of m-Cresol in various pharmaceutically relevant solvents.

Materials:

- m-Cresol
- Purified Water
- Ethanol
- Propylene Glycol
- Glycerin
- Phosphate Buffered Saline (PBS), pH 7.4
- Vials
- Shaking incubator
- Analytical balance
- HPLC with UV detector

Methodology:

- Prepare saturated solutions of m-Cresol in each solvent by adding an excess amount of m-Cresol to a known volume of the solvent in a vial.
- Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- After incubation, visually inspect the vials for the presence of undissolved m-Cresol.
- Centrifuge the samples to separate the undissolved solute.
- Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
- Quantify the concentration of m-Cresol in the diluted supernatant using a validated HPLC method.[13]

2.2. Protocol 2: Excipient Compatibility Study

Objective: To evaluate the physical and chemical compatibility of m-Cresol with selected excipients.

Materials:

- m-Cresol
- API (if applicable)
- Selected excipients (e.g., buffers, tonicity modifiers, surfactants)
- Vials
- Stability chambers (e.g., 40 °C/75% RH)
- HPLC with UV detector
- pH meter
- Visual inspection apparatus

Methodology:

- Prepare binary mixtures of m-Cresol with each selected excipient in a predetermined ratio (e.g., 1:1).
- For liquid and semi-solid formulations, prepare the complete formulation with and without m-Cresol.
- Store the samples in sealed vials under accelerated stability conditions (e.g., 40 °C/75% RH) and at room temperature.
- At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for:
 - Appearance: Visual inspection for color change, precipitation, or phase separation.
 - pH: Measure the pH of the liquid formulations.
 - Assay of m-Cresol and API: Quantify the concentration of m-Cresol and the API using a validated stability-indicating HPLC method.
 - Degradation Products: Monitor for the appearance of any new peaks in the chromatogram.

2.3. Protocol 3: Antimicrobial Effectiveness Testing (AET)

Objective: To determine the effectiveness of m-Cresol as a preservative in the final formulation.

Materials:

- Final formulation containing m-Cresol
- Test microorganisms (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Escherichia coli*, *Candida albicans*, *Aspergillus brasiliensis*)
- Culture media
- Sterile containers

Methodology:

- This test should be performed according to the guidelines of relevant pharmacopeias (e.g., USP <51>, Ph. Eur. 5.1.3).
- Inoculate separate samples of the formulation with a standardized suspension of each test microorganism to achieve an initial concentration of 10^5 to 10^6 colony-forming units (CFU) per mL.^[5]
- Incubate the inoculated containers at a specified temperature (e.g., 20-25 °C).
- At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each container and determine the number of viable microorganisms.
- Compare the results with the pharmacopeial acceptance criteria for the specific category of the product.

Data Presentation

Table 1: Solubility of m-Cresol in Common Solvents at 25 °C

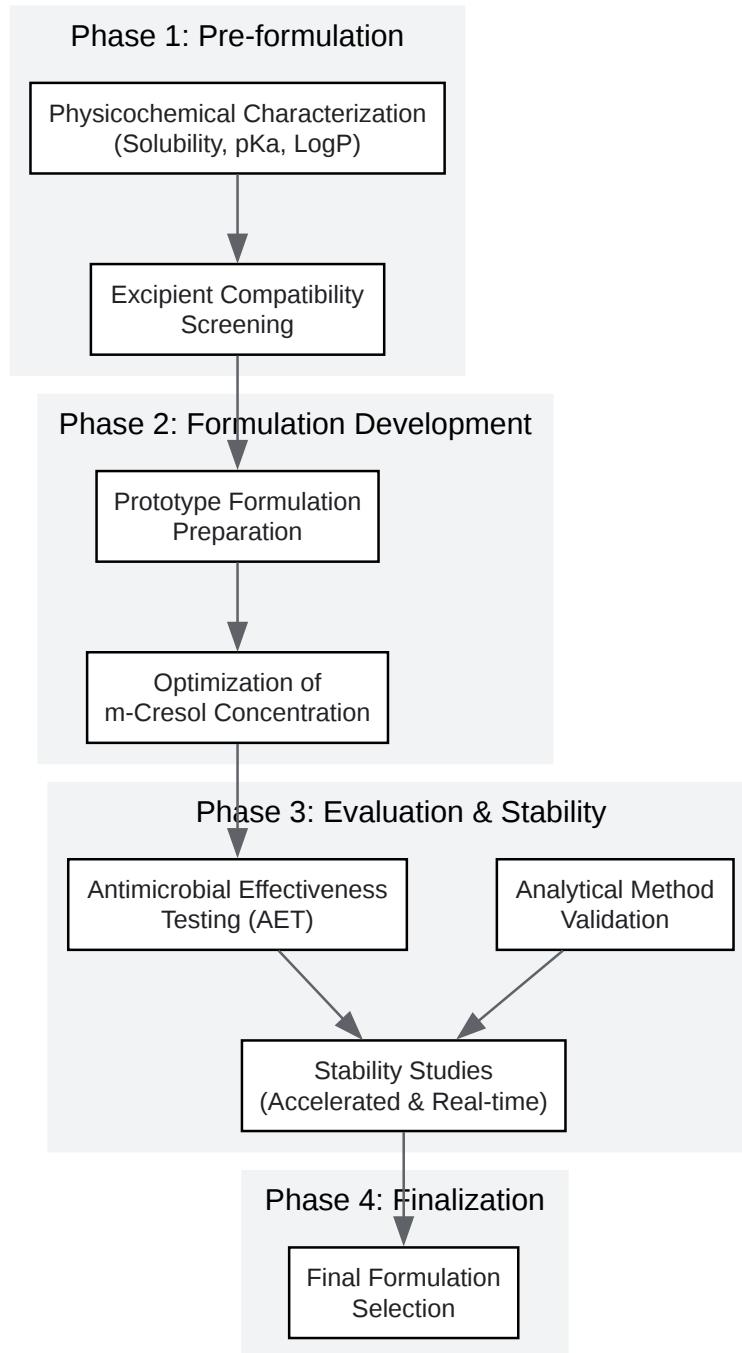
Solvent	Solubility (g/L)
Purified Water	20
Ethanol	Freely Soluble
Propylene Glycol	Soluble
Glycerin	Soluble
PBS (pH 7.4)	22

Table 2: Excipient Compatibility of m-Cresol in an Aqueous Formulation (4 weeks at 40 °C/75% RH)

Excipient	Appearance	pH Change	m-Cresol Assay (%)	API Assay (%)	Degradation Products
Control (no excipient)	Clear, colorless	< 0.1	99.5	99.2	None detected
Sodium Chloride	Clear, colorless	< 0.1	99.3	99.0	None detected
Glycerol	Clear, colorless	< 0.1	99.6	99.1	None detected
Polysorbate 80	Clear, colorless	< 0.2	98.9	98.5	Minor peak at RRT 1.2

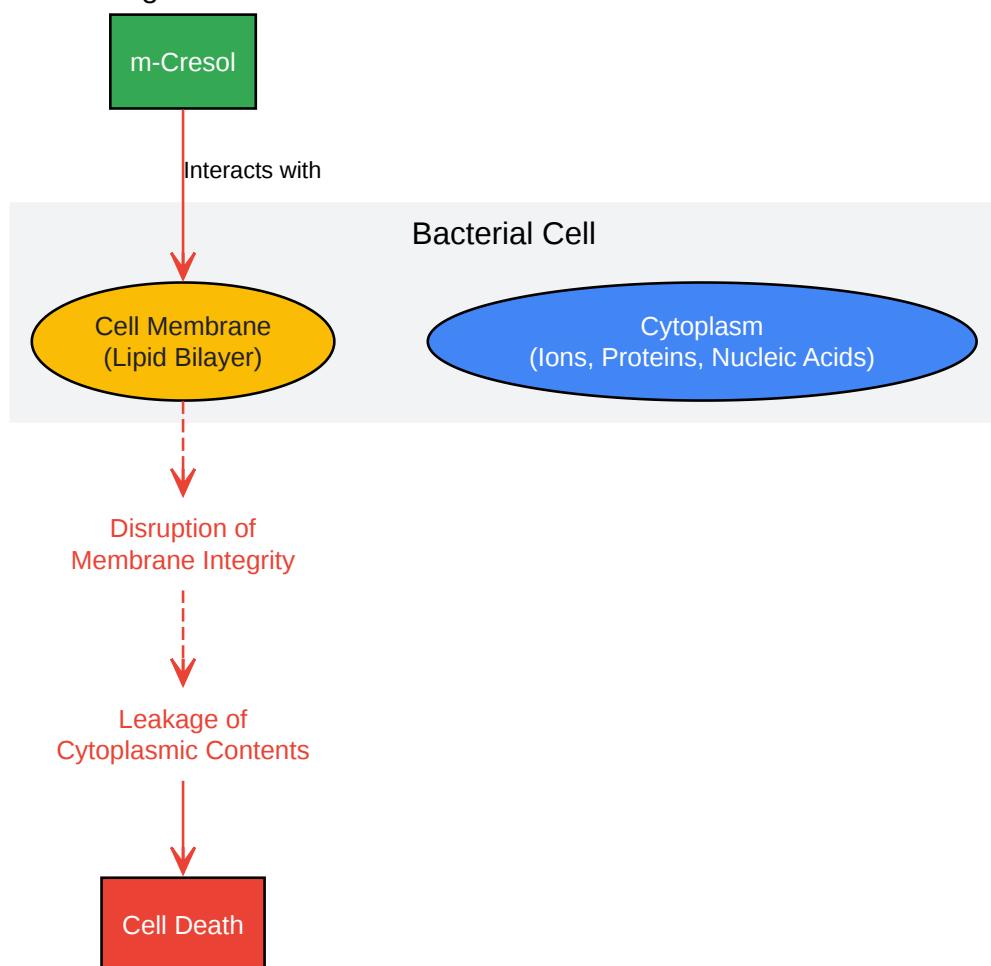
Visualizations

Figure 1: Experimental Workflow for m-Cresol Formulation Development

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Caption: Experimental Workflow for m-Cresol Formulation Development

Figure 2: Mechanism of Antimicrobial Action of m-Cresol

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Caption: Mechanism of Antimicrobial Action of m-Cresol

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